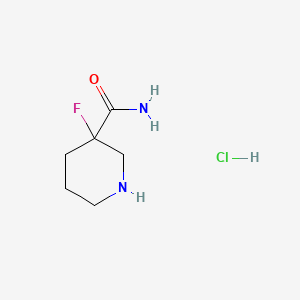
2,5,5-Trimethylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethylmorpholine hydrochloride is an organic compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of three methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylmorpholine hydrochloride typically involves the reaction of 2,5,5-Trimethylmorpholine with hydrochloric acid. The general procedure includes:
Starting Material: 2,5,5-Trimethylmorpholine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can also help in maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Parent amine.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
2,5,5-Trimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethylmorpholine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, influencing their activity. The compound’s basic nature allows it to participate in proton transfer reactions, which can affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the three methyl groups.
2,2,6-Trimethylmorpholine: Another trimethyl-substituted morpholine with different substitution patterns.
Uniqueness
2,5,5-Trimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2,5,5-trimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-8-7(2,3)5-9-6;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
YZCIRQYNLHQCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CO1)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)







amino}methyl)-6-methylphenol](/img/structure/B13459352.png)

![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
